N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is a complex organic compound known for its ability to chelate metal ions. This compound is particularly notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridine-2-carboxaldehyde with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various biochemical pathways and processes. For example, in cancer cells, it can disrupt metal ion homeostasis, leading to cell death . The molecular targets and pathways involved include metal ion transporters and enzymes that rely on metal ions for their activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another chelating agent with similar properties but different structural features.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: A closely related compound with a similar ability to chelate metal ions.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific structure, which allows for strong and selective binding to metal ions. This makes it particularly effective in applications where precise control over metal ion interactions is required.
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetrakis(pyridin-2-ylmethyl)propane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-23(33(21-26-12-4-8-16-30-26)22-27-13-5-9-17-31-27)18-32(19-24-10-2-6-14-28-24)20-25-11-3-7-15-29-25/h2-17,23H,18-22H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOZQFFQJIQFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=N1)CC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566847 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142177-95-5 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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